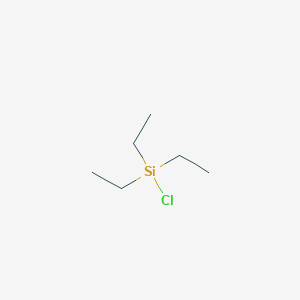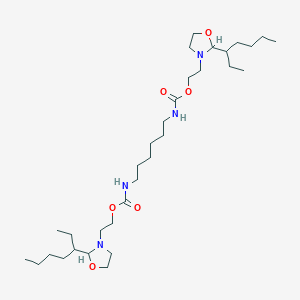
2-(3,4-Dichlorophenyl)acetohydrazide
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)acetohydrazide (2-DCPH) is a small organic molecule that has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments and is known to possess biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
2-(3,4-Dichlorophenyl)acetohydrazide and its derivatives have been a focal point for the synthesis of novel compounds, showcasing their potential as intermediates for further chemical reactions. Studies have indicated the successful synthesis of various derivatives starting from this compound or similar structures. For instance, Bekircan, Ülker, and Menteşe (2015) synthesized a range of compounds using 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as the starting compound, highlighting its utility in creating novel chemical entities with potential biological activities, such as lipase and α-glucosidase inhibition. Similarly, Polo-Cerón, Hincapié-Otero, and Joaqui-Joaqui (2021) synthesized N-acylhydrazones using a compound closely related to this compound, demonstrating its potential as a donor for Cu2+ in coordination chemistry (Bekircan, Ülker, & Menteşe, 2015) (Polo-Cerón, Hincapié-Otero, & Joaqui-Joaqui, 2021).
Antimicrobial and Cytotoxic Activities
Numerous studies have focused on the antimicrobial and cytotoxic properties of derivatives synthesized from this compound. Hussein, Al-Shareef, Aboellil, and Elhady (2015) reported on novel 6′-(4-chlorophenyl)-3,4′-bipyridine-3′-carbonitriles, showcasing their promising antimicrobial and cytotoxic activities. Additionally, Varshney, Husain, and Parcha (2014) synthesized a new series of 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides, demonstrating their significant antibacterial and anthelmintic activities (Hussein, Al-Shareef, Aboellil, & Elhady, 2015) (Varshney, Husain, & Parcha, 2014).
Applications in Material Science
The utility of this compound extends beyond the biomedical sphere into material science. For instance, Purandara, Raghavendra, Foro, Patil, Gowda, Dharmaprakash, and Vishwanatha (2019) synthesized and characterized a new organic hydrazide derivative crystal, offering insights into its third-order nonlinear optical properties, suggesting potential applications in photonics and laser technology (Purandara, Raghavendra, Foro, Patil, Gowda, Dharmaprakash, & Vishwanatha, 2019).
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(3-7(6)10)4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVLLZFPIPICSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371093 | |
| Record name | 2-(3,4-dichlorophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129564-33-6 | |
| Record name | 2-(3,4-dichlorophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














